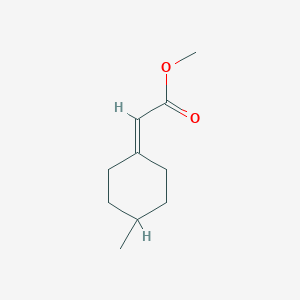

Methyl 2-(4-methylcyclohexylidene)acetate

Description

The methyl ester variant is structurally characterized by a cyclohexylidene ring substituted with a methyl group at the 4-position and an ester-functionalized acetate side chain.

Properties

IUPAC Name |

methyl 2-(4-methylcyclohexylidene)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-8-3-5-9(6-4-8)7-10(11)12-2/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHZJWVRZFPGPPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=CC(=O)OC)CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-methylcyclohexylidene)acetate typically involves the reaction of 4-methylcyclohexanone with methyl acetate in the presence of a base catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity . The product is then purified using advanced separation techniques such as chromatography or distillation .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-methylcyclohexylidene)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-(4-methylcyclohexylidene)acetate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 2-(4-methylcyclohexylidene)acetate involves its interaction with specific molecular targets and pathways within biological systems . The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity . This interaction can lead to various physiological responses, depending on the target and the context of its use .

Comparison with Similar Compounds

Table 1: Key Structural and Commercial Attributes

*Estimated based on structural analogs.

Structural and Functional Differences

Cyclohexylidene Substituents :

- The 4-methylcyclohexylidene group in the target compound introduces steric hindrance and hydrophobic character compared to the 4-oxocyclohexylidene group in CAS 91158-10-0, which adds polarity due to the ketone functionality .

- The hydrazinylidene and chloro groups in (Z)-ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazinylidene]acetate enhance its reactivity in cyclization reactions, unlike the simpler ester group in the target compound .

Ester Chain Variations :

- Methyl 2-hydroxyacetate (CAS 96-35-5) has a shorter carbon chain and a hydroxyl group, making it more hydrophilic and reactive in hydrolysis reactions compared to the cyclohexylidene-containing esters .

Research and Commercial Gaps

- Limited commercial availability of this compound suggests it is primarily used in niche research contexts .

- Comparative studies on reactivity, thermal stability, and biological activity are absent in the provided evidence, highlighting opportunities for future research.

Biological Activity

Methyl 2-(4-methylcyclohexylidene)acetate is a compound of growing interest in the fields of chemistry, biology, and medicine due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

This compound has the molecular formula and is characterized by a methyl ester functional group attached to a cyclohexylidene moiety. This unique structure contributes to its diverse biological activities.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown it to be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that the compound can inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent.

2. Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. In vitro assays have demonstrated that it can reduce inflammation markers in cell cultures, indicating potential therapeutic applications in inflammatory diseases.

The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate pathways related to inflammation and microbial resistance, although further research is necessary to elucidate these mechanisms fully.

Case Studies and Experimental Data

A variety of studies have been conducted to assess the biological activity of this compound:

- Antimicrobial Activity : In one study, the compound was tested against several bacterial strains using the disk diffusion method. The results showed clear zones of inhibition, confirming its antimicrobial efficacy.

- Anti-inflammatory Activity : Another study utilized an in vitro model where macrophages were treated with the compound. The results indicated a significant reduction in pro-inflammatory cytokines compared to control groups.

Summary of Findings

| Study Type | Activity Assessed | Result Summary |

|---|---|---|

| Antimicrobial Study | Bacterial Inhibition | Effective against S. aureus and E. coli |

| Anti-inflammatory Study | Cytokine Reduction | Significant reduction in inflammatory markers |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.